Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18N4O7S and its molecular weight is 494.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- The synthesis of novel thieno[2,3-c]pyridazines, starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, explores various chemical reactions to produce compounds with potential antibacterial activities. This process involves reactions with ethyl chloroacetate, acetylacetone, ethyl acetoacetate, and nitrous acid to yield a variety of new compounds, demonstrating the versatility of thieno[2,3-c]pyridazine derivatives in synthesizing pharmacologically relevant molecules (A. S. Al-Kamali et al., 2014).
Biological and Antimicrobial Activity
- Research on the synthesis, biological activity, and crystal structure of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate highlights its moderate insecticidal activity against Aphis craccivora. This work showcases the potential of such compounds in developing new insecticides with specific target profiles (Dongmei Li et al., 2013).
Anticancer Activity
- The development of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors for the synthesis of compounds demonstrates potent activity against the colon HCT-116 human cancer cell line. This approach underlines the importance of thiophene derivatives in the search for new anticancer agents (M. Abdel-Motaal et al., 2020).
Antioxidant Activity
- Synthesis of new pyrrole hydrazones and their evaluation for in vitro safety and antioxidant activity reveal promising compounds with significant antioxidant protective potential in cellular-based models. This suggests the utility of these compounds in antioxidant therapies and the importance of assessing both cytotoxicity and hemocompatibility for their safe use (D. Tzankova et al., 2020).
Herbicidal Activities
- The discovery of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with significant herbicidal activities against dicotyledonous plants indicates the role of pyridazine derivatives in developing new agrochemicals. Some of these compounds exhibit activities comparable to commercial herbicides, highlighting the potential for discovering more efficient and selective herbicidal agents (Han Xu et al., 2008).
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O7S/c1-3-34-23(30)19-16-12-35-21(24-20(28)15-6-4-5-7-17(15)27(31)32)18(16)22(29)26(25-19)13-8-10-14(33-2)11-9-13/h4-12H,3H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWGJSJEKBXEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.